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molecular formula C12H18O B8422384 1,3-Dimethyl-4-adamantanone

1,3-Dimethyl-4-adamantanone

Cat. No. B8422384
M. Wt: 178.27 g/mol
InChI Key: FAQCWWQDIFCGEM-UHFFFAOYSA-N
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Patent
US06429314B1

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2

Inputs

Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2

Inputs

Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=CC=CC=C2C1=O.[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][C:22]([OH:25])([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14]>>[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:21][CH:22]([CH2:24][C:18]([CH3:28])([CH2:19]3)[CH2:17]1)[CH2:23]2)(=[O:15])[CH3:14].[C:13]([C:16]12[CH2:26][C:20]3([CH3:27])[CH2:19][C:18]([CH3:28])([CH2:24][C:22]([C:6](=[O:7])[CH3:5])([CH2:21]3)[CH2:23]1)[CH2:17]2)(=[O:15])[CH3:14].[CH3:13][C:16]12[CH2:23][C:22]3([OH:25])[CH2:24][CH:18]([CH2:19][C:20]([CH3:27])([CH2:21]3)[CH2:26]1)[CH2:17]2.[CH3:27][C:20]12[CH2:21][CH:22]3[CH2:23][CH:16]([CH2:17][C:18]([CH3:28])([C:24]3=[O:1])[CH2:19]1)[CH2:26]2

Inputs

Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)C3)(C2)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
CC12CC3(C(C(CC(C1)C3)C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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